molecular formula C26H22Cl2N2O7S B1238221 (2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid

(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Cat. No. B1238221
M. Wt: 577.4 g/mol
InChI Key: ZZZCFNBBQNVYLT-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-chloro-4-[[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid is a monocarboxylic acid.

Scientific Research Applications

Synthesis and Biological Activity

The compound is part of a broader category of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their synthesis methodologies and potential biological activities. These compounds are synthesized using various reactions, including the Biginelli reaction, which is a multicomponent reaction involving ethyl acetoacetate, thiourea, and aromatic aldehydes. This process yields a range of thiazolopyrimidine derivatives with potential biological activities. For instance, compounds synthesized through this method have been evaluated for their antibacterial and antifungal properties against both gram-positive and gram-negative bacteria. The structural modifications in these molecules, such as the addition of different substituents, have been shown to significantly influence their biological activities, including antimicrobial and antifungal effects (Chadotra & Baldaniya, 2019).

Pharmacological Screening

Further pharmacological evaluations of thiazolo[3,2-a]pyrimidine derivatives have demonstrated their potential in various therapeutic areas. For example, studies have highlighted their antinociceptive and anti-inflammatory properties, suggesting their utility in pain management and inflammatory conditions. This is supported by research where specific derivatives exhibited significant antinociceptive and anti-inflammatory activities, indicating their potential as lead compounds for the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).

Anticancer Potential

Additionally, certain thiazolopyrimidine derivatives have shown promise in anticancer research. Novel compounds within this class have been synthesized and evaluated for their in vitro anticancer activities against specific cancer cell lines, such as human prostate cancer PC-3 cells. Some derivatives, particularly those containing the pyrazole group, have demonstrated significant anticancer activities, highlighting the potential of thiazolopyrimidine scaffolds in the development of new anticancer agents (Jin, 2015).

Chemical and Structural Analysis

On the chemical and structural front, thiazolopyrimidine derivatives have been subject to detailed synthesis and characterizations. Studies have focused on understanding the conformational features and supramolecular aggregation of these compounds, which are crucial for their biological activities. The analysis of various derivatives has provided insights into the influence of structural modifications on their molecular interactions and stability, contributing to the rational design of more effective thiazolopyrimidine-based drugs (Nagarajaiah & Begum, 2014).

properties

Product Name

(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Molecular Formula

C26H22Cl2N2O7S

Molecular Weight

577.4 g/mol

IUPAC Name

2-[2-chloro-4-[(Z)-[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-7-5-6-8-16(15)27)24(33)19(38-26)11-14-9-17(28)23(18(10-14)35-3)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-11-

InChI Key

ZZZCFNBBQNVYLT-ODLFYWEKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
Reactant of Route 3
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
Reactant of Route 4
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
Reactant of Route 5
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
Reactant of Route 6
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid

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